molecular formula C12H15NO2S B1295700 n,n-Diallylbenzenesulfonamide CAS No. 25630-24-4

n,n-Diallylbenzenesulfonamide

Cat. No.: B1295700
CAS No.: 25630-24-4
M. Wt: 237.32 g/mol
InChI Key: ZDOYMEKSBOLOOS-UHFFFAOYSA-N
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Description

N,N-Diallylbenzenesulfonamide: is an organic compound with the molecular formula C12H15NO2S It is a derivative of benzenesulfonamide where the nitrogen atom is substituted with two allyl groups

Mechanism of Action

Target of Action

N,N-Diallylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate . This disruption in the pathway leads to a decrease in the production of folic acid, which is crucial for bacterial DNA synthesis .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed throughout the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the proliferation of bacteria .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

N,N-Diallylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between this compound and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This inhibition can disrupt the enzyme’s role in regulating pH and ion balance within cells, which is crucial for tumor growth and survival.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound inhibits cell proliferation by inducing apoptosis . This compound influences cell signaling pathways by inhibiting carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism. The inhibition of carbonic anhydrase IX results in a decrease in intracellular pH, which can trigger apoptotic pathways and reduce cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX. The sulfonamide group forms a coordination bond with the zinc ion in the enzyme’s active site, effectively inhibiting its catalytic activity . This inhibition disrupts the enzyme’s ability to regulate pH and ion balance, leading to changes in cellular homeostasis. Additionally, this compound may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of carbonic anhydrase IX and persistent apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase IX. The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . The localization and accumulation of this compound in target tissues, such as tumors, are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of targeting signals, such as nuclear localization sequences, can direct this compound to particular organelles, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with diallylamine. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is usually purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diallylbenzenesulfonamide can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated or partially saturated sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Diallylbenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex organic molecules.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors, particularly those targeting carbonic anhydrase enzymes.

Medicine: this compound derivatives have been studied for their anticancer and antimicrobial properties. They can inhibit the growth of cancer cells and bacteria by interfering with specific biochemical pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • N,N-Dimethylbenzenesulfonamide
  • N,N-Diethylbenzenesulfonamide
  • N,N-Dipropylbenzenesulfonamide

Comparison: N,N-Diallylbenzenesulfonamide is unique due to the presence of allyl groups, which confer distinct reactivity and chemical properties. Compared to its dimethyl, diethyl, and dipropyl counterparts, this compound exhibits different reactivity in oxidation and substitution reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYMEKSBOLOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291773
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25630-24-4
Record name NSC77919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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